REACTION_CXSMILES
|
[H-].[Na+].[O:3]1[CH2:7][CH2:6][NH:5][C:4]1=[O:8].[Cl:9][CH2:10][CH2:11][CH2:12]Cl>CN(C=O)C>[Cl:9][CH2:10][CH2:11][CH2:12][N:5]1[CH2:6][CH2:7][O:3][C:4]1=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
0.287 mol
|
Type
|
reactant
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Quantity
|
0.643 mol
|
Type
|
reactant
|
Smiles
|
ClCCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
To a mechanically stirred, room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred 4 days at room temperature
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed in vacuo
|
Type
|
WASH
|
Details
|
washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1C(OCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |